molecular formula C23H22ClN5O2S B2563509 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1105208-35-2

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2563509
CAS No.: 1105208-35-2
M. Wt: 467.97
InChI Key: LLXQVYYVPKORKI-UHFFFAOYSA-N
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Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorophenyl group, and a trimethylphenylacetamide moiety

Preparation Methods

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved by cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with the triazolopyridazine core.

    Attachment of the Trimethylphenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme involved in an inflammatory pathway, thereby reducing inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide include other triazolopyridazine derivatives with different substituents. These compounds may share similar chemical reactivity and biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:

  • 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
  • 2-(6-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

These analogs highlight the versatility of the triazolopyridazine scaffold in medicinal chemistry and its potential for further optimization.

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure incorporates a triazole and pyridazine moiety alongside various functional groups that suggest significant biological potential. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S. The compound features:

  • A triazolopyridazine core .
  • A chlorophenyl group .
  • A sulfanyl group .
  • An N-(2,4,6-trimethylphenyl)acetamide moiety.

These structural components are critical for its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities. This includes antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.

Antimicrobial Activity

Triazole derivatives have been documented for their antimicrobial properties. The compound has shown potential as:

  • Antibacterial Agent : Studies have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have exhibited minimum inhibitory concentrations (MIC) as low as 0.125–8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The triazolo-pyridazine framework is noted for its anticancer potential. Research highlights include:

  • Inhibition of Cancer Cell Proliferation : The compound may interact with specific cellular targets leading to apoptosis in cancer cells. For example, mercapto-substituted triazoles have been linked to chemopreventive effects in various cancer models .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : The compound could interact with cell surface receptors, altering signal transduction pathways.
  • Gene Expression Alteration : It may influence transcription factors that regulate gene expression related to cellular growth and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies : A study reported that triazole derivatives showed significant antibacterial activity against multiple strains including Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating broad-spectrum efficacy .
  • Anticancer Activity : In vitro studies demonstrated that certain triazole derivatives induced apoptosis in various cancer cell lines through mechanisms involving caspase activation .
  • Enzyme Inhibition : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Data Tables

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC: 0.125–8 µg/mL
AntifungalCandida albicansSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition observed

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-14-10-15(2)22(16(3)11-14)25-20(30)12-28-23(31)29-19(26-28)8-9-21(27-29)32-13-17-4-6-18(24)7-5-17/h4-11H,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQVYYVPKORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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